5-Methylpyrimidin-4(5H)-one

Catalog No.
S16157899
CAS No.
M.F
C5H6N2O
M. Wt
110.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methylpyrimidin-4(5H)-one

Product Name

5-Methylpyrimidin-4(5H)-one

IUPAC Name

5-methyl-5H-pyrimidin-4-one

Molecular Formula

C5H6N2O

Molecular Weight

110.11 g/mol

InChI

InChI=1S/C5H6N2O/c1-4-2-6-3-7-5(4)8/h2-4H,1H3

InChI Key

AVUBPMIVLLGFLF-UHFFFAOYSA-N

Canonical SMILES

CC1C=NC=NC1=O

5-Methylpyrimidin-4(5H)-one is a heterocyclic organic compound belonging to the pyrimidine family, characterized by a pyrimidine ring with a methyl group at the 5-position and a carbonyl group at the 4-position. Its molecular formula is C5_5H6_6N2_2O, and it has a molecular weight of approximately 110.11 g/mol. The compound exhibits notable reactivity due to the presence of the carbonyl group, which can participate in various

The chemical behavior of 5-Methylpyrimidin-4(5H)-one is influenced by its functional groups. Key reactions include:

  • Nucleophilic Substitution: The carbonyl group can undergo nucleophilic attack, leading to substitution reactions with various nucleophiles.
  • Condensation Reactions: It can participate in condensation reactions, forming larger heterocyclic compounds.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions highlight its versatility as a building block in synthetic organic chemistry.

Research indicates that 5-Methylpyrimidin-4(5H)-one and its derivatives exhibit various biological activities. Notably, compounds with similar structures have shown potential as:

  • Antiviral Agents: Some derivatives have been evaluated for their efficacy against viruses such as HIV-1 and herpes simplex virus.
  • Antimicrobial Properties: Studies suggest that certain analogs possess antimicrobial activity, making them candidates for further pharmacological exploration.
  • Antitumor Activity: Compounds within this class have been investigated for their potential in cancer treatment, targeting specific pathways involved in tumor growth.

Several synthesis methods for 5-Methylpyrimidin-4(5H)-one have been documented:

  • One-Pot Synthesis: This method involves combining starting materials such as aminopyrimidinones with other reactants under controlled conditions, often using ultrasound or microwave irradiation to enhance yield and reduce reaction time .
  • Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds, facilitating the synthesis of complex molecules from simpler precursors .
  • Traditional Heating Methods: Conventional reflux methods are also employed, although they may require longer reaction times compared to modern techniques .

5-Methylpyrimidin-4(5H)-one finds applications in various fields:

  • Pharmaceutical Development: Its derivatives are explored as potential drugs due to their biological activities.
  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic compounds.
  • Agricultural Chemistry: Some derivatives may be investigated for use as herbicides or pesticides due to their biological activity against certain pathogens.

Interaction studies involving 5-Methylpyrimidin-4(5H)-one focus on its reactivity with various biological targets. Notable findings include:

  • Complex Formation: The compound can form stable complexes with nucleophiles such as amines and thiols, suggesting potential applications in drug design where such interactions are crucial for efficacy.
  • Binding Studies: Research has shown that certain derivatives can bind to specific enzymes or receptors, leading to inhibition or modulation of biological pathways relevant to diseases like cancer and viral infections .

Several compounds share structural similarities with 5-Methylpyrimidin-4(5H)-one. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
2-Methylpyrimidin-4(3H)-oneLacks carbonyl group; only one methyl substitutionLess reactive than 5-Methylpyrimidin-4(5H)-one
5-Bromo-2-methylpyrimidin-4(5H)-oneContains bromine instead of hydrogen at the 5-positionIncreased reactivity due to halogen presence
6-Amino-2-methylpyrimidin-4(3H)-oneContains an amino group at the 6-positionExhibits different biological activity profiles
5-Chloro-2-methylpyrimidin-4(3H)-oneContains chlorine instead of bromineSimilar reactivity patterns but different halogen effects

The unique positioning of the methyl and carbonyl groups in 5-Methylpyrimidin-4(5H)-one contributes to its distinct chemical properties and biological activities compared to these similar compounds.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

1

Exact Mass

110.048012819 g/mol

Monoisotopic Mass

110.048012819 g/mol

Heavy Atom Count

8

Dates

Modify: 2024-08-15

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